molecular formula C11H18O2 B14265940 Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester CAS No. 135727-83-2

Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester

Cat. No.: B14265940
CAS No.: 135727-83-2
M. Wt: 182.26 g/mol
InChI Key: BPHNIGJZJBBHCU-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexane, featuring a carboxylic acid ester group and a methylethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: The methylethenyl group can participate in electrophilic substitution reactions, often using halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methylethenyl group can participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

  • Cyclohexanecarboxylic acid, 4-methyl-, methyl ester
  • Cyclohexanol, 1-methyl-4-(1-methylethenyl)-
  • Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate

Comparison: Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester is unique due to the presence of both a carboxylic acid ester group and a methylethenyl substituent. This combination imparts distinct chemical and physical properties, making it valuable in specific applications where similar compounds may not be as effective.

Properties

CAS No.

135727-83-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 4-prop-1-en-2-ylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h9-10H,1,4-7H2,2-3H3

InChI Key

BPHNIGJZJBBHCU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(CC1)C(=O)OC

Origin of Product

United States

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